6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
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Overview
Description
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Various synthetic strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound is structurally similar but lacks the carbohydrazide group.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a trifluoromethyl group instead of a methyl group, which may alter its chemical properties and biological activity.
Uniqueness
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an antituberculosis agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H9ClN4O |
---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H9ClN4O/c1-5-8(9(15)13-11)14-4-6(10)2-3-7(14)12-5/h2-4H,11H2,1H3,(H,13,15) |
InChI Key |
KZAQVIPPAGRIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN |
Origin of Product |
United States |
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